

# Application Notes and Protocols for Testing Revumenib Efficacy in Xenograft Mouse Models

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## Compound of Interest

Compound Name: Revumenib

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to evaluate the efficacy of **revumenib**, a potent inhibitor of the menin-KMT2A interaction. **Revumenib** has shown significant promise in treating acute leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This document outlines the underlying mechanism of action, key experimental methodologies, and expected outcomes based on preclinical studies.

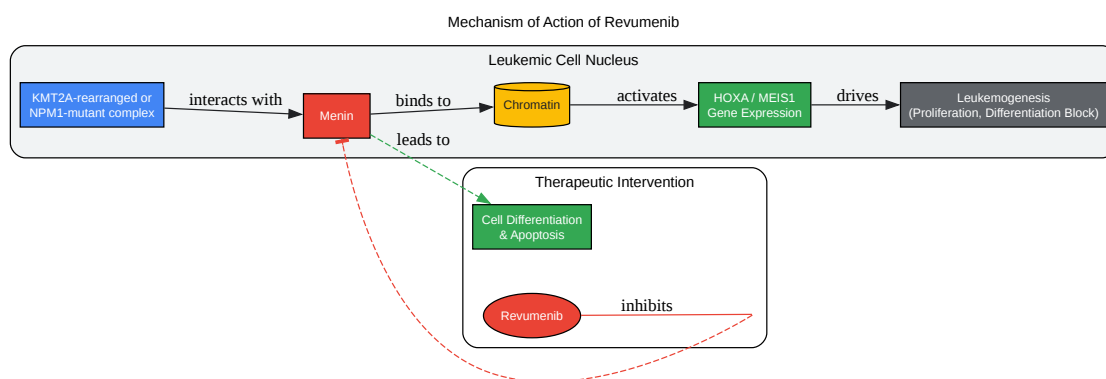
## Introduction to Revumenib and its Mechanism of Action

**Revumenib** (formerly SNDX-5613) is an orally bioavailable small molecule that selectively disrupts the critical interaction between menin and the lysine methyltransferase 2A (KMT2A, also known as MLL) protein.[2] In leukemias harboring KMT2A gene rearrangements or NPM1 mutations, this interaction is essential for driving the expression of leukemogenic genes, such as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1][4] By inhibiting the menin-KMT2A interaction, **revumenib** aims to reverse this aberrant gene expression, induce differentiation of leukemic blasts, and ultimately lead to the eradication of the disease.[1][5] Preclinical studies using patient-derived xenograft (PDX) models have demonstrated that menin inhibitors can lead to a rapid

elimination of leukemia cells and promote the maturation of these cells into more normal forms.

[1]

## Signaling Pathway of Menin-KMT2A Interaction



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Caption: **Revumenib** inhibits the Menin-KMT2A interaction, blocking leukemogenesis.

## Efficacy of Revumenib in Xenograft Models: Summary of Quantitative Data

The following tables summarize the key efficacy data from preclinical studies of **revumenib** and its close analog, VTP-50469, in various xenograft models of acute leukemia.

Table 1: Efficacy of **Revumenib** (SNDX-5613) in Cell Line-Derived and Patient-Derived Xenograft Models

Xenograft Model	Treatment and Dose	Key Efficacy Readouts	Outcome	Reference
MOLM13-GFP/Luciferase	SNDX-5613 (50 mg/kg, PO, BID)	Leukemia Burden (Bioluminescence)	Significant reduction in AML burden	[6]
SNDX-5613 (50 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily)	Overall Survival	Significantly increased survival compared to single agents	[6][7][8]	
PDX (NPM1c, mtFLT3)	SNDX-5613 (75 mg/kg, PO, BID)	Leukemia Burden	Significant reduction in AML burden	[6]
SNDX-5613 (75 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily)	Overall Survival	Significantly increased survival compared to single agents	[6][7][8]	
PDX (NUP98::NSD1, FLT3-ITD)	Revumenib (0.033% or 0.1% in chow)	Median Survival	Median survival of 147 days for control; revumenib-treated group reached study endpoint without disease signs	[9]
Peripheral Blood Human CD45+ cells	Control group showed disease progression; revumenib-treated group had no increase in peripheral	[9]		

	blood leukemic cells	
Spleen Weight	Reduced spleen weight in treated mice	[9]

Table 2: Efficacy of VTP-50469 (**Revumenib** Analog) in Patient-Derived Xenograft (PDX) Models of MLL-rearranged ALL

Xenograft Model	Treatment and Dose	Key Efficacy Readouts	Outcome	Reference
Infant MLLr ALL PDX (6 models)	VTP-50469 (120 mg/kg, PO, BID x 28 days)	Event-Free Survival (EFS)	Significant differences in EFS distribution in 6/6 models	<a href="#">[10]</a>
Maintained Complete Response (MCR)	MCRs observed in 5/6 PDXs	<a href="#">[10]</a>		
Bone Marrow Infiltration	Significant reduction at Day 28 in 2/4 evaluable PDXs	<a href="#">[10]</a>		
MLLr B-ALL and AML PDX	VTP-50469 (formulated in chow)	Leukemia Burden (human cells in peripheral blood, spleen, bone marrow)	Dramatic reductions in human leukemia cells	<a href="#">[11]</a>
Infant MLL-r ALL PDX (2 models)	VTP-50469 (0.1% in chow) + VXL (vincristine, dexamethasone, L-asparaginase)	Maintained Complete Response (MCR)	Combination elicited MCRs in both PDXs and significantly delayed leukemia progression compared to single agents	<a href="#">[12]</a>
Spleen and Bone Marrow Infiltration	Combination almost completely eradicated leukemia infiltration	<a href="#">[12]</a>		

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Leukemia

This protocol outlines the key steps for establishing PDX models from primary patient samples.

#### Materials:

- Cryopreserved primary acute leukemia patient cells (KMT2A-r or NPM1m)
- Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG)
- RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque
- Human CD45, CD34, and CD33 antibodies for flow cytometry
- Red Blood Cell (RBC) Lysis Buffer

#### Procedure:

- Thawing and Preparation of Patient Cells:
  - Rapidly thaw cryopreserved patient cells in a 37°C water bath.
  - Gently transfer cells to a large volume of pre-warmed RPMI + 20% FBS.
  - Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
  - Wash cells with PBS and resuspend in an appropriate volume for injection.
  - Assess cell viability using Trypan Blue exclusion.
- Transplantation into Immunodeficient Mice:

- Inject 1-10 million viable patient cells intravenously (IV) via the tail vein into 6-8 week old NSG mice.
- Monitoring Engraftment:
  - Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in the peripheral blood weekly.
  - Collect a small volume of peripheral blood and stain with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.
  - Engraftment is considered successful when the percentage of hCD45+ cells exceeds a predefined threshold (e.g., 1%).
- Expansion and Banking:
  - Once engraftment is established and signs of disease are apparent, euthanize the primary recipient mice.
  - Harvest bone marrow and spleen, and prepare a single-cell suspension.
  - A portion of the cells can be cryopreserved for future studies, and another portion can be serially transplanted into secondary recipient mice for cohort expansion.

## Protocol 2: In Vivo Efficacy Study of Revumenib in Leukemia Xenograft Models

This protocol describes a typical in vivo efficacy study once a cohort of engrafted mice is established.

Materials:

- Established leukemia xenograft mice (PDX or cell line-derived)
- **Revumenib** (SNDX-5613)
- Vehicle control (e.g., 0.5% methylcellulose)



- Oral gavage needles
- Calipers (for subcutaneous models, if applicable)
- Flow cytometry antibodies (hCD45, etc.)
- Bioluminescence imaging system (for luciferase-tagged cell lines)

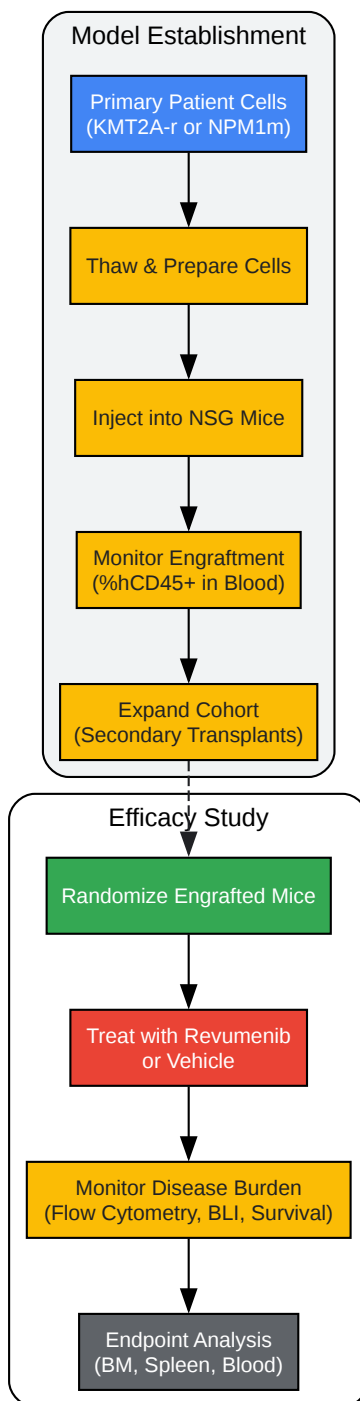
#### Procedure:

- Study Initiation:
  - Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%), randomize mice into treatment and control groups.
- Drug Administration:
  - Administer **revumenib** orally (e.g., by gavage) at doses ranging from 50-75 mg/kg, typically twice daily (BID).[\[6\]](#)
  - Alternatively, **revumenib** can be formulated in the mouse chow at concentrations of 0.033% to 0.1%.[\[9\]](#)
  - Administer vehicle control to the control group following the same schedule.
  - Treatment duration can range from 2 to 4 weeks or longer.[\[6\]](#)[\[10\]](#)
- Monitoring Efficacy:
  - Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.
  - For luciferase-expressing cell lines, perform bioluminescence imaging to quantify leukemia burden.[\[7\]](#)[\[8\]](#)
  - Monitor animal body weight and overall health status regularly.
  - Record survival data and plot using Kaplan-Meier curves.
- Endpoint Analysis:

- At the end of the study or when humane endpoints are reached, euthanize the mice.
- Harvest bone marrow, spleen, and peripheral blood.
- Analyze the percentage of human leukemic cells in these tissues by flow cytometry.
- Measure spleen weight as an indicator of disease burden.[9]
- Perform downstream analyses such as Western blotting, immunohistochemistry, or gene expression analysis on harvested tissues.

## Experimental Workflow Diagram

## Workflow for Revumenib Efficacy Testing in Xenograft Models

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Caption: From patient sample to in vivo efficacy assessment of **revumenib**.

## Conclusion

Xenograft mouse models, particularly PDX models, are invaluable tools for the preclinical evaluation of targeted therapies like **revumenib**. They allow for the assessment of in vivo efficacy in a system that closely recapitulates human disease. The protocols and data presented here provide a framework for designing and executing robust preclinical studies to further investigate the therapeutic potential of **revumenib** and other menin inhibitors for the treatment of KMT2A-rearranged and NPM1-mutant acute leukemias.

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## References

- 1. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]

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